molecular formula C20H23NO7 B14865939 [(1R)-5,6,7-trimethyl-4-methylidene-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate

[(1R)-5,6,7-trimethyl-4-methylidene-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate

Cat. No.: B14865939
M. Wt: 389.4 g/mol
InChI Key: HKLADSWGNVREOU-INKKCGMNSA-N
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Description

Pterophorine is a compound with significant interest in the scientific community due to its potent anticancer activity. It is an analog of nintedanib, a kinase inhibitor used in cancer treatment. Pterophorine has shown efficacy against various types of tumors, including lung and breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pterophorine can be synthesized through a series of organic reactions. The preparation involves the use of specific reagents and conditions to achieve the desired molecular structure. One method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Pterophorine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.

Scientific Research Applications

Pterophorine has a wide range of applications in scientific research:

Mechanism of Action

Pterophorine exerts its effects by inhibiting specific kinases involved in cancer cell proliferation. It induces apoptosis, or programmed cell death, in cancer cells by targeting molecular pathways essential for their survival. The exact molecular targets and pathways are still under investigation, but its similarity to nintedanib suggests it may inhibit receptors like fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR) .

Comparison with Similar Compounds

Pterophorine is similar to other kinase inhibitors like nintedanib. it has unique properties that make it particularly effective against certain types of cancer. Similar compounds include:

Pterophorine’s unique structure and potent anticancer activity distinguish it from these similar compounds, making it a valuable subject of ongoing research.

Properties

Molecular Formula

C20H23NO7

Molecular Weight

389.4 g/mol

IUPAC Name

[(1R)-5,6,7-trimethyl-4-methylidene-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate

InChI

InChI=1S/C20H23NO7/c1-10-11(2)18(24)27-15-8-16(23)21-7-6-14(17(15)21)9-26-19(25)20(5,12(10)3)28-13(4)22/h6-7,10,12,15H,2,8-9H2,1,3-5H3/t10?,12?,15-,20?/m1/s1

InChI Key

HKLADSWGNVREOU-INKKCGMNSA-N

Isomeric SMILES

CC1C(C(C(=O)OCC2=C3[C@@H](CC(=O)N3C=C2)OC(=O)C1=C)(C)OC(=O)C)C

Canonical SMILES

CC1C(C(C(=O)OCC2=C3C(CC(=O)N3C=C2)OC(=O)C1=C)(C)OC(=O)C)C

Origin of Product

United States

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